2-(4-Fluorophenyl)pentanenitrile
Description
2-(4-Fluorophenyl)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 4-fluorophenyl group at the second carbon. The fluorine atom at the para position of the phenyl ring likely influences electronic properties, enhancing stability and modulating reactivity in synthetic pathways .
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pentanenitrile |
InChI |
InChI=1S/C11H12FN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h4-7,10H,2-3H2,1H3 |
InChI Key |
SMJRFKJYVGXWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-(4-fluorophenyl)pentanenitrile with structurally related nitriles, emphasizing substituent effects, stereochemistry, and synthetic methodologies.
Substituent Variations
a. Halogen Substituents
- The additional hydroxyl group at the fourth carbon introduces polarity, impacting solubility and hydrogen-bonding capacity .
- 2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile (33) : This compound combines bromine and methoxy groups on the phenyl ring, enhancing steric bulk and electronic diversity. The bromine atom may facilitate cross-coupling reactions, while the methoxy group could donate electron density, contrasting with fluorine’s inductive effects .
b. Functional Group Additions
- 2-(5-Bromo-2-methoxyphenyl)-5-(dimethylamino)-2-(4-fluorophenyl)pentanenitrile (34): The dimethylamino group at the fifth carbon introduces basicity and conformational flexibility, enabling participation in acid-base catalysis or coordination chemistry. This contrasts with the simpler pentanenitrile chain in the target compound .
Stereochemical Considerations
Several analogs exhibit complex stereochemistry, influencing their reactivity and isolation:
- Diastereomeric Mixtures : (±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile exists as diastereomeric mixtures, complicating purification. Similar challenges arise in analogs like (2S,3S,4S)- and (2R,3S,4S)-4-(benzyloxy)-2-(4-bromophenyl)-2-phenyl-3-(trimethylsilyloxy)pentanenitrile (45d/46d), where stereochemical ratios (e.g., 45:55) affect synthetic yields and downstream applications .
- Steric Effects : Bulky substituents like benzyloxy or trimethylsilyloxy groups in analogs (e.g., 45g/46g) hinder reaction pathways, necessitating protective strategies or optimized chromatography for separation .
Electronic Effects
- Nitro vs. Fluoro Substituents : The nitro group in 2-(4-nitrophenyl)-2-phenylacetonitrile (19k) is strongly electron-withdrawing, enhancing electrophilicity at the nitrile carbon compared to the milder electron-withdrawing effect of fluorine. This difference impacts reactivity in nucleophilic additions or cyclizations .
- Fluorine’s Role : Fluorine’s electronegativity in this compound likely stabilizes intermediates in SN2 reactions or radical processes, as seen in fluorinated benzonitriles like 2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS: 1214332-40-7) .
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